molecular formula C22H16Cl2N2O3 B14506674 4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole CAS No. 64736-50-1

4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole

Cat. No.: B14506674
CAS No.: 64736-50-1
M. Wt: 427.3 g/mol
InChI Key: FRTJWBDOJYFSGR-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a triphenoxymethyl group attached to the imidazole ring, making it a unique and potentially valuable chemical in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of an imidazole derivative followed by the introduction of the triphenoxymethyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product in high purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in dechlorinated imidazole compounds.

Scientific Research Applications

4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Another chlorinated heterocyclic compound with similar structural features.

    4,5-Dichloro-2-(4-chlorophenoxy)-phenol: A compound with similar chlorination and phenoxy groups.

Uniqueness

4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole is unique due to the presence of the triphenoxymethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

64736-50-1

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

4,5-dichloro-2-(triphenoxymethyl)-1H-imidazole

InChI

InChI=1S/C22H16Cl2N2O3/c23-19-20(24)26-21(25-19)22(27-16-10-4-1-5-11-16,28-17-12-6-2-7-13-17)29-18-14-8-3-9-15-18/h1-15H,(H,25,26)

InChI Key

FRTJWBDOJYFSGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C2=NC(=C(N2)Cl)Cl)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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